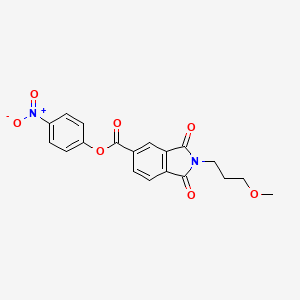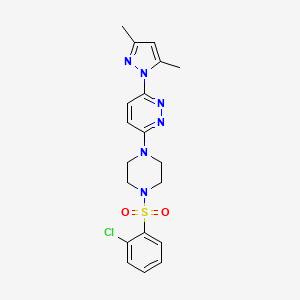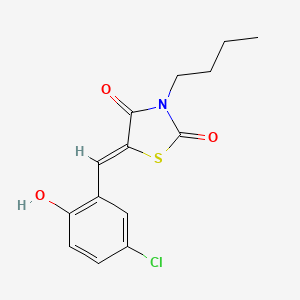![molecular formula C26H22N4O2S B4551057 2-(4-nitrophenyl)-1-[4-(4-pyridinylmethyl)phenyl]-5,6,7,8-tetrahydro-4(1H)-quinazolinethione](/img/structure/B4551057.png)
2-(4-nitrophenyl)-1-[4-(4-pyridinylmethyl)phenyl]-5,6,7,8-tetrahydro-4(1H)-quinazolinethione
Vue d'ensemble
Description
2-(4-nitrophenyl)-1-[4-(4-pyridinylmethyl)phenyl]-5,6,7,8-tetrahydro-4(1H)-quinazolinethione is a useful research compound. Its molecular formula is C26H22N4O2S and its molecular weight is 454.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 454.14634713 g/mol and the complexity rating of the compound is 798. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The compound has been synthesized through simultaneous double C2/C3 functionalization of the quinoline molecule, demonstrating innovative approaches in organic synthesis (Belyaeva et al., 2018).
- Research on quinazolines includes the development of novel synthesis methods for these compounds, emphasizing their versatility and potential for modification (Ohta et al., 2010).
Biological Applications
- Some novel phenylthiazole and quinazoline derivatives have been synthesized and evaluated for antibacterial activity, highlighting the potential for these compounds to contribute to the development of new antimicrobial agents (Badwaik et al., 2009).
Photophysical Properties
- Excited-state intramolecular proton transfer (ESIPT) inspired azole-quinoline based fluorophores have been synthesized, with a study on their photophysical properties. This research indicates potential applications in the development of materials for optical devices and sensors (Padalkar & Sekar, 2014).
Material Science Applications
- Novel porphyrin–quinazoline conjugates have been synthesized via the Diels–Alder reaction, offering insights into the design of complex organic molecules for applications in material science and photodynamic therapy (Tomé et al., 2003).
Optoelectronic Materials
- Quinazoline derivatives are extensively researched for their application in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Incorporation into π-extended conjugated systems enhances their value for the creation of novel optoelectronic materials, demonstrating the broad applicability of these compounds beyond biological systems (Lipunova et al., 2018).
Propriétés
IUPAC Name |
2-(4-nitrophenyl)-1-[4-(pyridin-4-ylmethyl)phenyl]-5,6,7,8-tetrahydroquinazoline-4-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2S/c31-30(32)22-11-7-20(8-12-22)25-28-26(33)23-3-1-2-4-24(23)29(25)21-9-5-18(6-10-21)17-19-13-15-27-16-14-19/h5-16H,1-4,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYCCIIDUOKKNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=S)N=C(N2C3=CC=C(C=C3)CC4=CC=NC=C4)C5=CC=C(C=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B4550975.png)
![2-{[butyl(ethyl)amino]carbonyl}phenyl acetate](/img/structure/B4550982.png)

![N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-2-{[4-ETHYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B4551000.png)

![2-methyl-3-nitro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4551036.png)


![methyl 2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4551061.png)


![2-[2-(tetrahydro-2-furanyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B4551078.png)
![4-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B4551082.png)

